

Application Notes and Protocols: Quantifying RIPK1/2 Degradation with PROTAC RIPK degrader-6

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Compound of Interest

Compound Name: PROTAC RIPK degrader-6

Cat. No.: B2515073

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Introduction

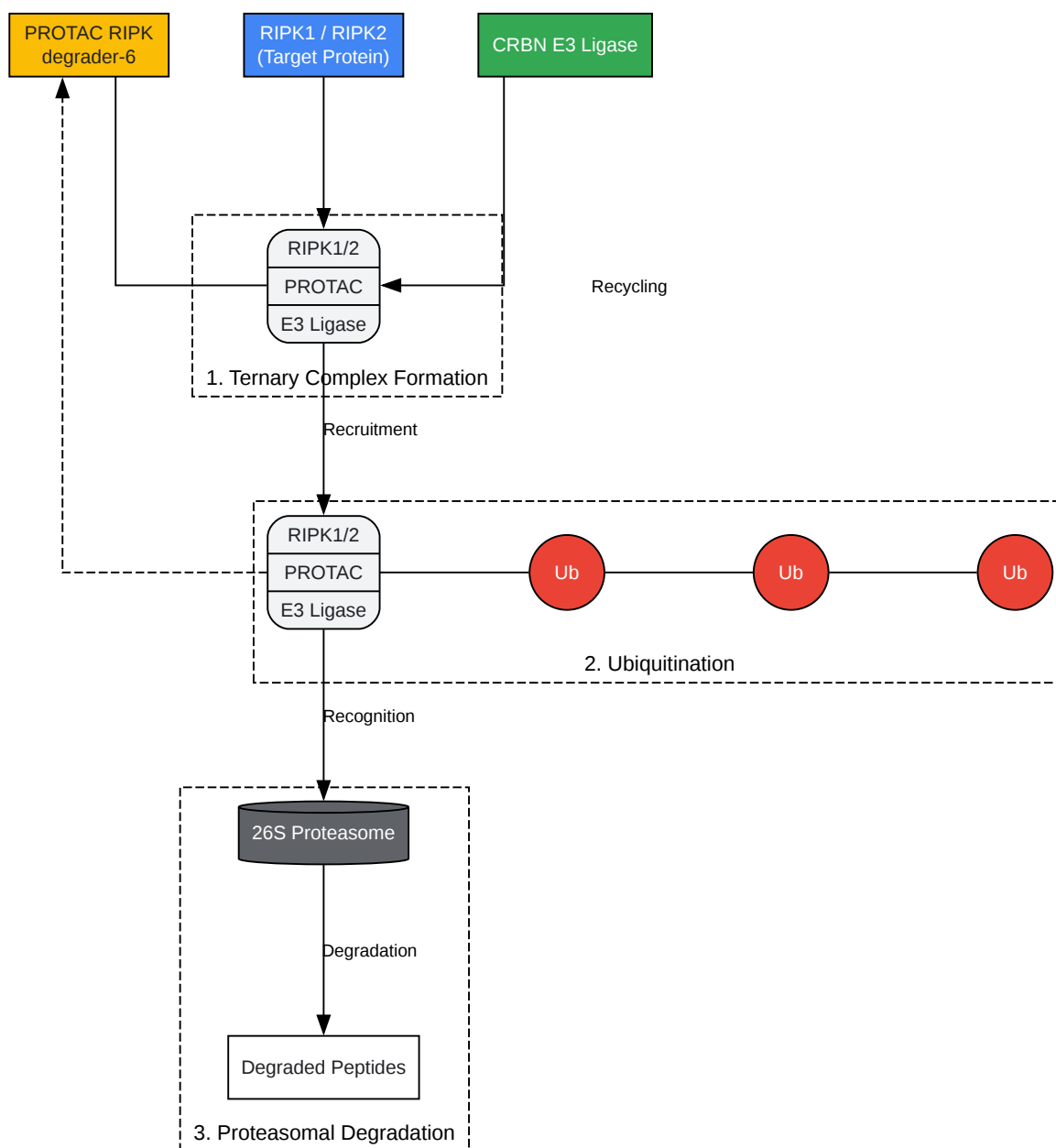
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins from cells.[1][2] These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to induce the degradation of a target protein of interest (POI).[1] **PROTAC RIPK degrader-6** is a Cereblon-based PROTAC that targets Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK2 for degradation.[3][4][5][6]

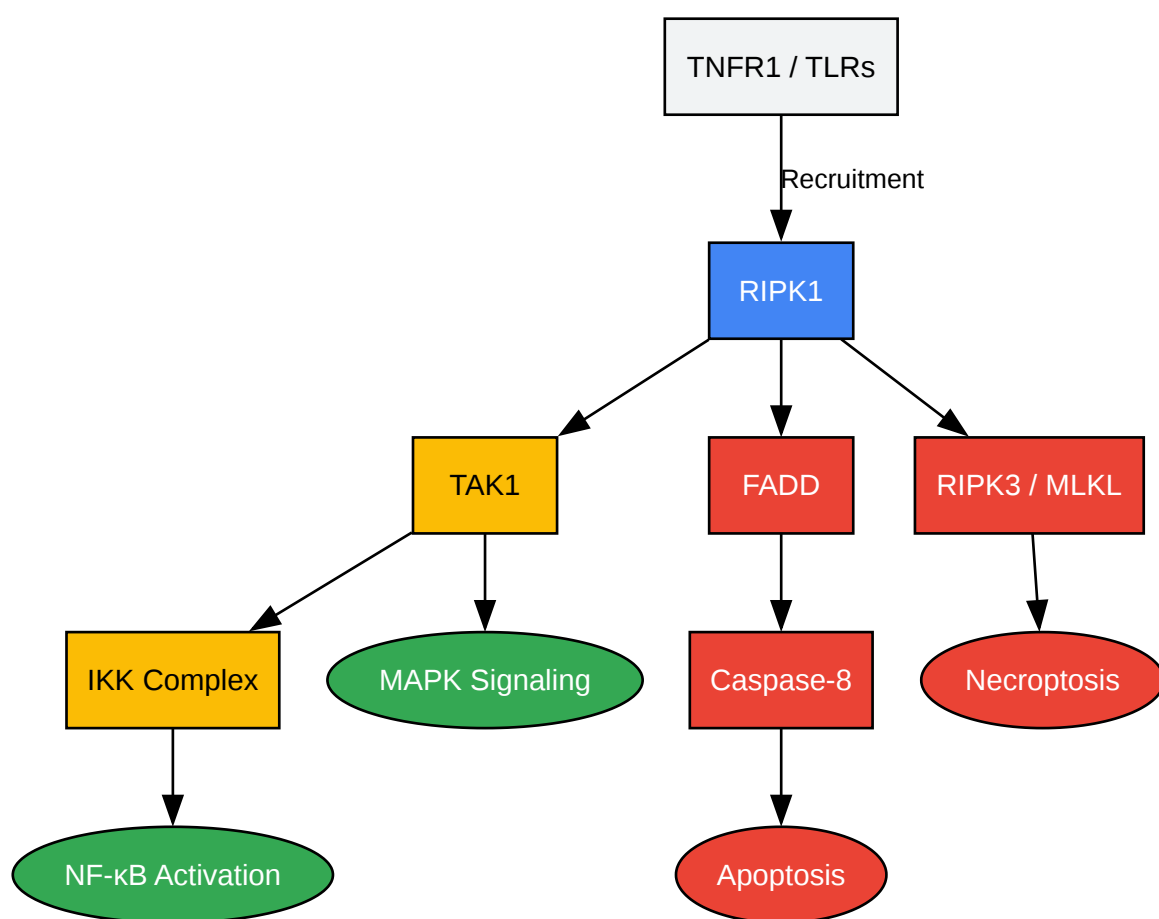
RIPK1 and RIPK2 are crucial serine/threonine kinases that function as key signaling nodes in inflammation, immunity, and cell death pathways.[7][8][9] RIPK1 is a central regulator of cellular stress responses, mediating signaling from receptors like TNFR1 and Toll-like receptors (TLRs) to control NF- κ B activation, MAPK signaling, and the induction of apoptosis or necroptosis.[9][10] RIPK2 is essential for innate immune responses, primarily signaling downstream of the bacterial sensors NOD1 and NOD2 to activate inflammatory pathways.[7][11] Given their central role in inflammatory diseases and some cancers, targeting RIPK1 and RIPK2 for degradation presents a promising therapeutic strategy.[4][8]

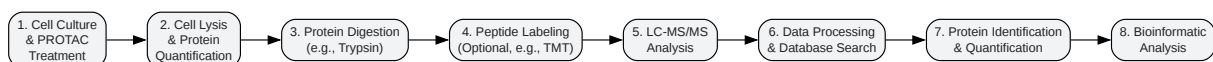
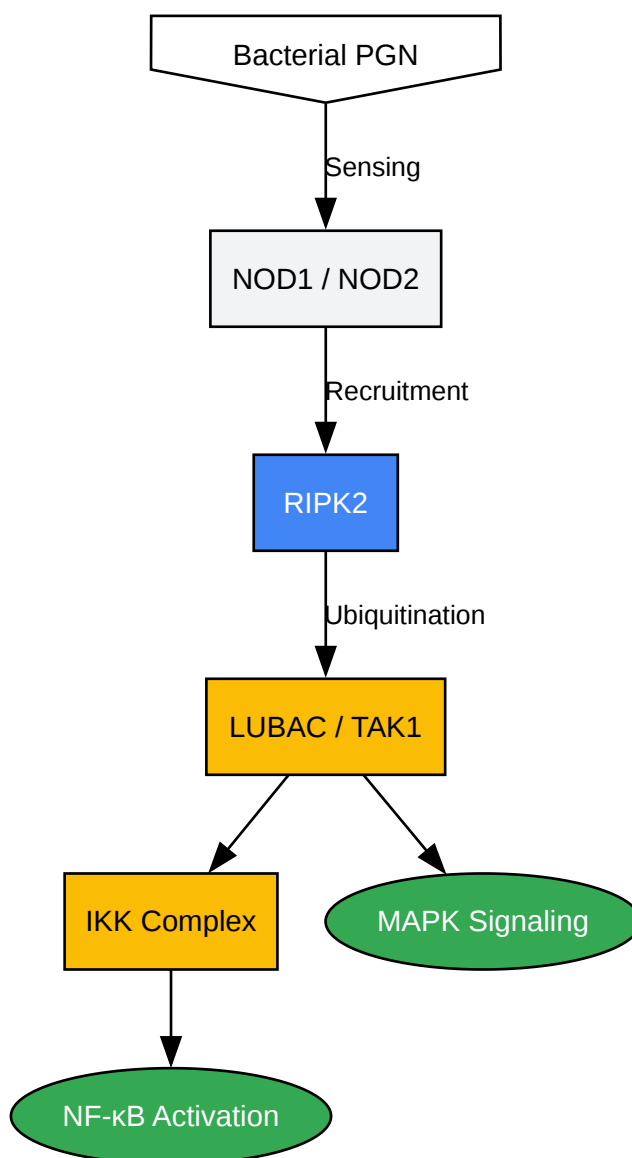
These application notes provide detailed protocols for quantifying the degradation of RIPK1 and RIPK2 induced by **PROTAC RIPK degrader-6** using standard cell biology techniques.

Mechanism of Action: PROTAC RIPK degrader-6

PROTAC RIPK degrader-6 functions by linking a ligand that binds to RIPK1/2 with a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][5] This proximity induces the formation of a ternary complex between RIPK1/2, the PROTAC, and the E3 ligase.[3] Once the complex is formed, the E3 ligase tags the target kinase with poly-ubiquitin chains, marking it for recognition and subsequent degradation by the 26S proteasome.[1][3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[12]







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